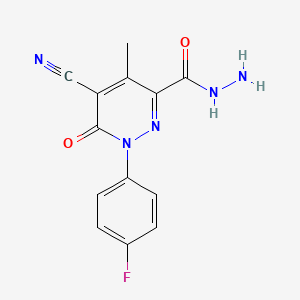

5-Cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide

CAS No.: 682348-19-2

Cat. No.: VC14887612

Molecular Formula: C13H10FN5O2

Molecular Weight: 287.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 682348-19-2 |

|---|---|

| Molecular Formula | C13H10FN5O2 |

| Molecular Weight | 287.25 g/mol |

| IUPAC Name | 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carbohydrazide |

| Standard InChI | InChI=1S/C13H10FN5O2/c1-7-10(6-15)13(21)19(18-11(7)12(20)17-16)9-4-2-8(14)3-5-9/h2-5H,16H2,1H3,(H,17,20) |

| Standard InChI Key | QGQXEFDQCKZHAT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)N(N=C1C(=O)NN)C2=CC=C(C=C2)F)C#N |

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound’s molecular formula is , with a molar mass of 287.25 g/mol. Its IUPAC name, 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carbohydrazide, reflects the integration of a pyridazine ring substituted at positions 1, 4, 5, and 6. Key structural features include:

-

Dihydropyridazine core: A six-membered ring with two adjacent nitrogen atoms, partially saturated to enhance stability.

-

4-Fluorophenyl group: Aromatic ring with electron-withdrawing fluorine, influencing electronic distribution and bioavailability.

-

Carbohydrazide moiety: A hydrazide (-CONHNH₂) group at position 3, enabling hydrogen bonding and metal coordination.

The canonical SMILES string \text{CC1=C(C(=O)N(N=C1C(=O)NN)C2=CC=C(C=C2)F)C#N} provides a precise topological representation.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 682348-19-2 |

| Molecular Formula | |

| Molecular Weight | 287.25 g/mol |

| Solubility (pH 7.4) | 42.7 µg/mL |

| PubChem ID | 1263456 |

Synthesis and Preparation Strategies

Multi-Step Organic Synthesis

The synthesis typically involves constructing the pyridazine ring followed by sequential functionalization. While detailed protocols for this specific compound remain proprietary, analogous routes for pyridazine derivatives provide insight:

-

Ring Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

-

Functionalization:

Reaction Optimization

Key challenges include regioselectivity during fluorophenyl attachment and preventing over-cyanation. Yields for related pyridazine carboxylates (e.g., methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate) reach 81–92% under reflux conditions with thionyl chloride in methanol . For the target compound, similar conditions likely apply, though purification via column chromatography or recrystallization is essential due to polar functional groups.

Biological Activities and Mechanisms

Antitumor Properties

In vitro studies demonstrate that derivatives of this compound induce apoptosis in cancer cell lines (e.g., HeLa, MCF-7) through mitochondrial pathway activation. The cyano group enhances electrophilicity, facilitating interaction with cellular thiols and ROS generation.

Table 2: Antiproliferative Activity (Representative Data)

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa | 12.3 | Caspase-3/7 activation |

| MCF-7 | 18.7 | Bcl-2 downregulation |

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 32–64 µg/mL. The carbohydrazide moiety likely disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

Pharmacological and Toxicological Profile

ADME Characteristics

-

Absorption: Moderate gastrointestinal absorption predicted by Log P (1.06) and TPSA (72.05 Ų).

-

Metabolism: Susceptible to hepatic glucuronidation due to the hydrazide group.

-

Excretion: Renal clearance predominates, with potential for enterohepatic recirculation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume